molecular formula C66H114N24O24S B573971 ALA-GLY-ASN-LYS-VAL-ILE-SER-PRO-SER-GLU-ASP-ARG-ARG-GLN-CYS CAS No. 159939-84-1

ALA-GLY-ASN-LYS-VAL-ILE-SER-PRO-SER-GLU-ASP-ARG-ARG-GLN-CYS

Cat. No.: B573971
CAS No.: 159939-84-1
M. Wt: 1659.842
InChI Key: PBFPBBAXIABURC-ZENGXJPASA-N
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Description

The compound “ALA-GLY-ASN-LYS-VAL-ILE-SER-PRO-SER-GLU-ASP-ARG-ARG-GLN-CYS” is a peptide composed of 15 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “ALA-GLY-ASN-LYS-VAL-ILE-SER-PRO-SER-GLU-ASP-ARG-ARG-GLN-CYS” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with another cysteine, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Mutated peptides with altered amino acid sequences.

Scientific Research Applications

Peptides like “ALA-GLY-ASN-LYS-VAL-ILE-SER-PRO-SER-GLU-ASP-ARG-ARG-GLN-CYS” have diverse applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.

    Industry: Used in the development of cosmetics, food additives, and biomaterials.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to initiate signaling pathways.

    Enzymes: Acting as substrates or inhibitors of enzymatic reactions.

    Proteins: Interacting with other proteins to modulate their function.

Comparison with Similar Compounds

Similar Compounds

  • ALA-GLY-ASN-LYS-VAL-ILE-SER-PRO-SER-GLU-ASP-ARG-ARG-GLN-GLY
  • ALA-GLY-ASN-LYS-VAL-ILE-SER-PRO-SER-GLU-ASP-ARG-ARG-GLN-THR

Uniqueness

The unique sequence of “ALA-GLY-ASN-LYS-VAL-ILE-SER-PRO-SER-GLU-ASP-ARG-ARG-GLN-CYS” provides specific structural and functional properties that distinguish it from other peptides. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.

Properties

CAS No.

159939-84-1

Molecular Formula

C66H114N24O24S

Molecular Weight

1659.842

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C66H114N24O24S/c1-6-31(4)50(89-61(110)49(30(2)3)88-56(105)33(12-7-8-20-67)80-57(106)38(24-45(70)94)78-46(95)26-77-51(100)32(5)68)62(111)86-41(28-92)63(112)90-23-11-15-43(90)60(109)85-40(27-91)59(108)83-37(17-19-47(96)97)54(103)84-39(25-48(98)99)58(107)81-35(14-10-22-76-66(73)74)52(101)79-34(13-9-21-75-65(71)72)53(102)82-36(16-18-44(69)93)55(104)87-42(29-115)64(113)114/h30-43,49-50,91-92,115H,6-29,67-68H2,1-5H3,(H2,69,93)(H2,70,94)(H,77,100)(H,78,95)(H,79,101)(H,80,106)(H,81,107)(H,82,102)(H,83,108)(H,84,103)(H,85,109)(H,86,111)(H,87,104)(H,88,105)(H,89,110)(H,96,97)(H,98,99)(H,113,114)(H4,71,72,75)(H4,73,74,76)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-,50-/m0/s1

InChI Key

PBFPBBAXIABURC-ZENGXJPASA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)N

Origin of Product

United States

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